



Application Notes: MK-6186 as a Tool for Studying Reverse Transcriptase Function

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Compound of Interest				
Compound Name:	MK-6186			
Cat. No.:	B1613805	Get Quote		

Introduction

MK-6186 is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2][3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase (RT) enzyme, approximately 10 Å from the polymerase active site.[1] This binding induces conformational changes that inactivate the enzyme, thereby blocking the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle.[1][4][5][6] MK-6186 distinguishes itself from older NNRTIs by demonstrating significant potency against not only wild-type (WT) HIV-1 but also against key mutant strains that confer resistance to other drugs in this class, such as those with K103N and Y181C mutations.[1][2] Its unique resistance profile and high potency make it an invaluable tool for researchers studying the structure, function, and inhibition of HIV-1 reverse transcriptase.

Mechanism of Action

MK-6186 is a non-competitive inhibitor of HIV-1 RT.[1] Its binding to the NNRTI binding pocket (NNRTIBP) alters the enzyme's conformation, specifically repositioning active-site residues into an inactive state.[1] This allosteric inhibition prevents the chemical step of polymerization, halting DNA synthesis. The chemical structure of **MK-6186**, which includes a chlorobenzonitrile and two indazole rings, contributes to its high affinity for the binding pocket and its activity against resistant mutants.[1]

Quantitative Data Summary



The following tables summarize the in vitro efficacy and resistance profile of **MK-6186** compared to other NNRTIs.

Table 1: Biochemical Activity of NNRTIs against Wild-Type and Mutant HIV-1 Reverse Transcriptase

Enzyme	MK-6186 IC50 (nM)	Efavirenz (EFV) IC50 (nM)	Etravirine (ETR) IC50 (nM)
Wild-Type	0.8 ± 0.2	1.8 ± 0.4	1.5 ± 0.3
K103N	1.3 ± 0.3	42 ± 10	3.0 ± 0.8
Y181C	1.1 ± 0.2	1.7 ± 0.5	4.5 ± 1.1

Data presented as mean \pm standard deviation. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from Lu et al., 2012.[1]

Table 2: Antiviral Activity of NNRTIs against HIV-1 in Cell Culture (10% FBS)

Virus	MK-6186 EC95 (nM)	Efavirenz (EFV) EC95 (nM)	Etravirine (ETR) EC95 (nM)
Wild-Type	5.3 ± 1.5	2.5 ± 0.7	2.1 ± 0.6
K103N	8.9 ± 2.1	120 ± 30	3.9 ± 1.2
Y181C	24 ± 5	3.1 ± 0.9	11 ± 3
K103N/Y181C	31 ± 8	150 ± 40	15 ± 4

Data presented as mean \pm standard deviation. EC95 values represent the concentration of the compound required to inhibit viral replication by 95%. Data sourced from Lu et al., 2012.[1]

Table 3: Fold Change in Potency of NNRTIs against a Panel of NNRTI-Resistant Mutant Viruses



Mutation	MK-6186 Fold Change	Efavirenz (EFV) Fold Change	Etravirine (ETR) Fold Change
K103N	<2	>20	2
Y181C	<5	<2	3
V106I/Y188L	>100	>100	>100
Y188L	>100	>100	>100
K103N/P225H	2	>200	Not Reported

Fold change is the ratio of the IC50 or EC50 for the mutant virus to that of the wild-type virus. Data sourced from Lu et al., 2012.[1]

Experimental Protocols

1. HIV-1 Reverse Transcriptase Enzyme Assay

This protocol is for determining the 50% inhibitory concentration (IC50) of **MK-6186** against purified HIV-1 RT.

- Materials:
 - Purified recombinant HIV-1 RT (wild-type or mutant)
 - Poly(rA)-oligo(dT) template-primer
 - o [3H]dTTP
 - Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT, and KCl)
 - MK-6186 and other NNRTIs
 - 96-well plates
 - Scintillation fluid and counter
- Protocol:



- Prepare serial dilutions of MK-6186 and control NNRTIs in the assay buffer.
- In a 96-well plate, add the enzyme, template-primer, and varying concentrations of the inhibitor.
- Initiate the reaction by adding [3H]dTTP.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Transfer the reaction mixture to a filter plate to capture the radiolabeled DNA.
- Wash the filter plate to remove unincorporated [3H]dTTP.
- Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

2. HIV-1 Multiple-Cycle Replication Assay

This protocol is for determining the 95% effective concentration (EC95) of **MK-6186** against HIV-1 replication in cell culture.

- Materials:
 - MT-4 human T-lymphoid cells
 - HIV-1 viral stocks (wild-type and mutant strains)
 - Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) or human serum (HS)
 - MK-6186 and other NNRTIs
 - 96-well cell culture plates



- Reagent for measuring cell viability (e.g., MTS)
- Protocol:
 - Seed MT-4 cells in a 96-well plate.
 - Prepare serial dilutions of MK-6186 and control NNRTIs in cell culture medium.
 - Add the diluted compounds to the cells.
 - Infect the cells with a predetermined amount of HIV-1 stock.
 - Incubate the plates at 37°C in a CO₂ incubator for 5 days.
 - On day 5, add a cell viability reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.
 - Measure the absorbance to determine the extent of virus-induced cell killing.
 - Calculate the percent protection for each compound concentration and determine the EC95 value by non-linear regression analysis.
- 3. In Vitro Resistance Selection

This protocol is for identifying resistance mutations selected by **MK-6186**.

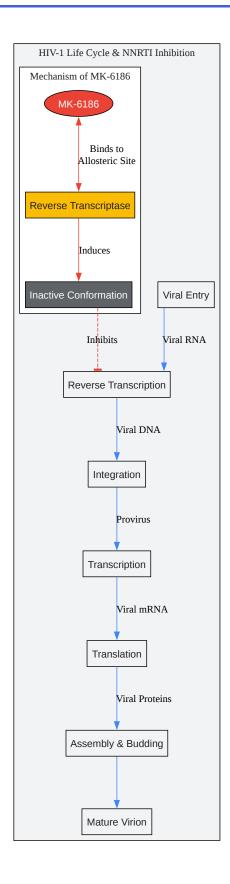
- Materials:
 - HIV-1 viral isolate
 - Susceptible host cells (e.g., MT-2 cells)
 - MK-6186
 - Cell culture medium
 - Reagents for viral RNA extraction, RT-PCR, and DNA sequencing
- Protocol:



- Infect host cells with the HIV-1 isolate at a low multiplicity of infection (MOI).
- Culture the infected cells in the presence of an initial concentration of MK-6186 (e.g., 1x EC95).
- Monitor the culture for viral breakthrough (i.e., reappearance of viral replication).
- Harvest the supernatant containing the breakthrough virus.
- Use the breakthrough virus to infect fresh cells in the presence of a higher concentration of MK-6186.
- Repeat the selection process for several passages with increasing drug concentrations.
- Extract viral RNA from the breakthrough viruses at different passages.
- Perform RT-PCR to amplify the reverse transcriptase gene.
- Sequence the amplified DNA to identify mutations in the reverse transcriptase gene.

Visualizations





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Caption: Mechanism of MK-6186 action within the HIV-1 life cycle.





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Caption: Workflow for in vitro selection of MK-6186 resistant mutations.

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